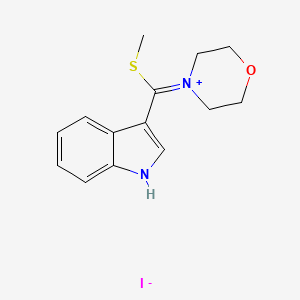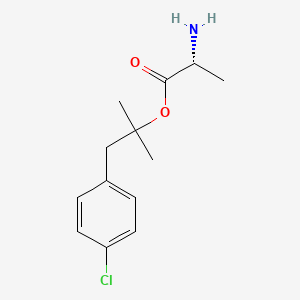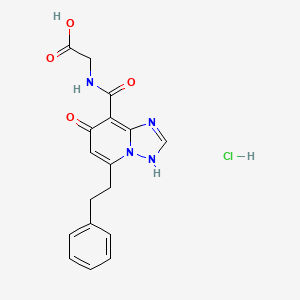
Pomalidomide-amido-C3-piperazine-N-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-amido-C3-piperazine-N-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) PD-1/PD-L1 degrader-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-amido-C3-piperazine-N-Boc involves the conjugation of Pomalidomide with a piperazine linker. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable reagent to form an intermediate.
Linker Attachment: The activated Pomalidomide is then reacted with a piperazine linker under controlled conditions to form the conjugate.
Protection and Deprotection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing byproducts .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-amido-C3-piperazine-N-Boc undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive amine and amide groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Pomalidomide-amido-C3-piperazine-N-Boc has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and the role of E3 ligases in cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in degrading proteins involved in cancer cell survival.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mecanismo De Acción
Pomalidomide-amido-C3-piperazine-N-Boc exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps degrade specific proteins involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: An immunomodulatory drug with a similar structure but different functional groups.
Lenalidomide: Another immunomodulatory drug with enhanced potency compared to thalidomide.
Iberdomide: A newer compound with similar mechanisms but different therapeutic applications
Uniqueness
Pomalidomide-amido-C3-piperazine-N-Boc is unique due to its specific design as a ligand-linker conjugate for PROTAC synthesis. Its ability to facilitate targeted protein degradation sets it apart from other similar compounds, making it a valuable tool in drug discovery and therapeutic development .
Propiedades
Fórmula molecular |
C27H33N5O8 |
|---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
tert-butyl 4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H33N5O8/c1-27(2,3)40-26(39)31-14-12-30(13-15-31)21(35)9-5-8-19(33)28-17-7-4-6-16-22(17)25(38)32(24(16)37)18-10-11-20(34)29-23(18)36/h4,6-7,18H,5,8-15H2,1-3H3,(H,28,33)(H,29,34,36) |
Clave InChI |
YPJOSULKICXNOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


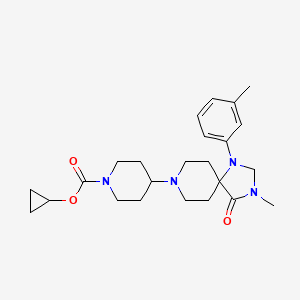
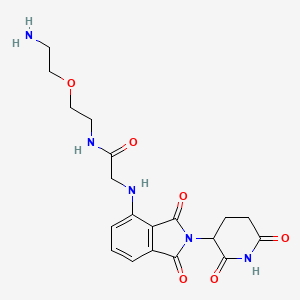

![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)
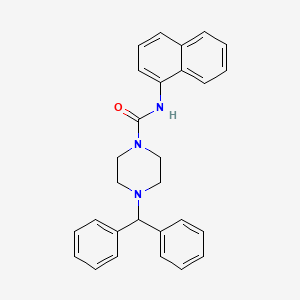
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)
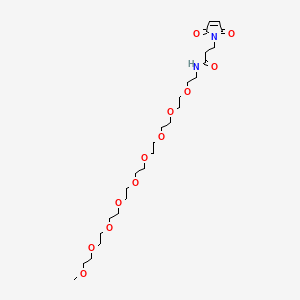
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
